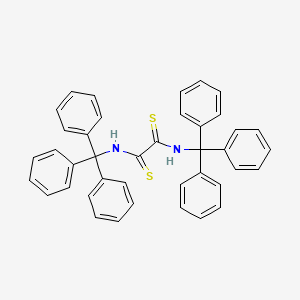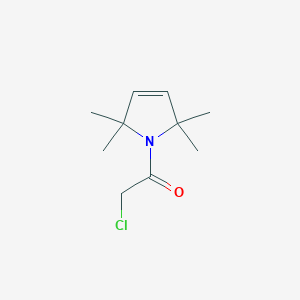
2-Chloro-1-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen. This compound is notable for its unique structural features, including the presence of a chloroacetyl group and four methyl groups, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.
Introduction of Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming amides or thioesters, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel organic materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- can be compared with other pyrrole derivatives such as:
1H-PYRROLE, 2,5-DIMETHYL-: This compound lacks the chloroacetyl group and has different reactivity and applications.
1H-PYRROLE, 1-ACETYL-2,5-DIMETHYL-: Similar to the target compound but with an acetyl group instead of a chloroacetyl group, leading to different chemical properties.
1H-PYRROLE, 1-(BROMOACETYL)-2,5-DIMETHYL-:
The uniqueness of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
53725-32-9 |
|---|---|
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
2-chloro-1-(2,2,5,5-tetramethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H16ClNO/c1-9(2)5-6-10(3,4)12(9)8(13)7-11/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
JHCJFCYTMUKOBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(N1C(=O)CCl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


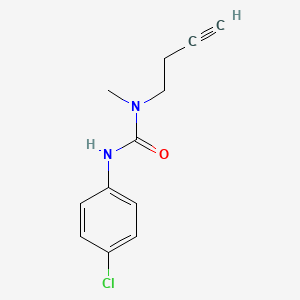
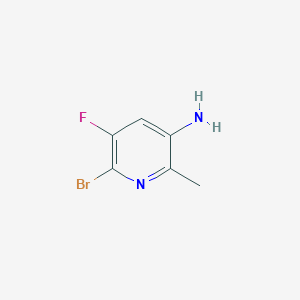

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
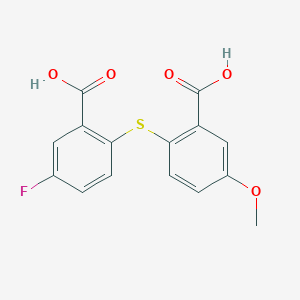
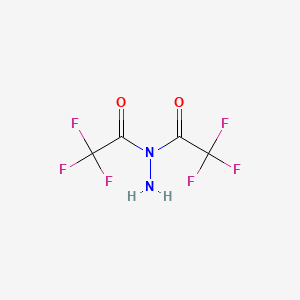
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
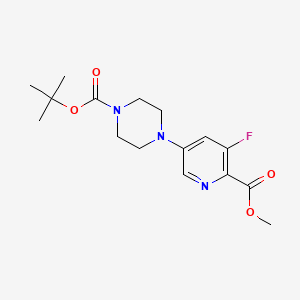



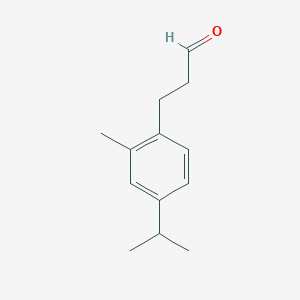
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
